molecular formula C11H16N2O2 B13519274 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13519274
M. Wt: 208.26 g/mol
InChI Key: SSGKYJMRTOWLEY-UHFFFAOYSA-N
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Description

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H16N2O2. It is characterized by a pyrimidine ring substituted with an isopentyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopentyl-4-methylpyrimidine with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the isopentyl group.

    4-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the isopentyl group and has a different substitution pattern.

    2-Isopentylpyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 4-position

Uniqueness

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the isopentyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methyl-2-(3-methylbutyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)4-5-10-12-6-9(11(14)15)8(3)13-10/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

SSGKYJMRTOWLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CCC(C)C

Origin of Product

United States

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